6-pyridin-2-yl-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione
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Overview
Description
6-Pyridin-2-yl-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione is a heterocyclic compound that features a unique structure combining pyridine and dithiino-pyrrole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-pyridin-2-yl-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione typically involves the reaction of pyridine derivatives with dithiino-pyrrole precursors under controlled conditions. One common method involves the use of 3,4-diaminopyridine or 2,3-diaminopyridine, which are reacted with sodium metabisulfite adducts of corresponding benzaldehydes . The reaction is carried out under basic conditions using potassium carbonate in dimethylformamide (DMF) as the solvent.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Pyridin-2-yl-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine in aqueous medium or solvent-free conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate in DMF.
Major Products Formed
Oxidation: Formation of disulfides (RSSR).
Reduction: Formation of reduced pyrrole derivatives.
Substitution: Formation of alkylated pyridine derivatives.
Scientific Research Applications
6-Pyridin-2-yl-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-pyridin-2-yl-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. For example, it may inhibit dihydrofolate reductase (DHFR), leading to antitumor effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine: Similar in structure and used in oxidation reactions.
Pyridin-3-yl derivatives: Share the pyridine moiety and have similar biological activities.
Imidazo[4,5-c]pyridine derivatives: Similar heterocyclic structure and used in medicinal chemistry.
Uniqueness
6-Pyridin-2-yl-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione is unique due to its combination of pyridine and dithiino-pyrrole moieties, which confer distinct chemical and biological properties
Properties
CAS No. |
53787-88-5 |
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Molecular Formula |
C11H8N2O2S2 |
Molecular Weight |
264.3 g/mol |
IUPAC Name |
6-pyridin-2-yl-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione |
InChI |
InChI=1S/C11H8N2O2S2/c14-10-8-9(17-6-5-16-8)11(15)13(10)7-3-1-2-4-12-7/h1-4H,5-6H2 |
InChI Key |
CEULEJFLPBCFAU-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=C(S1)C(=O)N(C2=O)C3=CC=CC=N3 |
Origin of Product |
United States |
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